molecular formula C24H32N2O2S B1255931 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline

2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B1255931
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: XYYGFCDTBHAUSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C24H32N2O2S and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline represents a significant class of tetrahydroisoquinoline (THIQ) derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on current research findings.

Structural Overview

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₂₁N₁O₂S
  • Molecular Weight : 279.40 g/mol
  • IUPAC Name : this compound

The presence of the morpholino and methylthio groups in its structure is believed to influence its biological activities significantly.

Antitumor Activity

Recent studies have demonstrated that THIQ derivatives exhibit promising antitumor properties. For instance, a series of tetrahydroisoquinoline compounds were synthesized and tested against various human cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The results indicated that many of these compounds showed significant inhibitory effects on cell proliferation with IC₅₀ values ranging from 10 to 50 μM, suggesting their potential as therapeutic agents for cancer treatment .

Cell LineIC₅₀ Value (μM)Activity Level
HCT11615Moderate
MDA-MB-23125High
HepG230Moderate
A37520High

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical mechanism in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds similar to the target compound have been shown to inhibit AChE activity effectively. For example, thiazolidinone derivatives containing methylthio groups demonstrated mixed-type inhibition with IC₅₀ values around 3.11 μM for AChE isoforms . This suggests that the methylthio substituent may enhance cholinesterase inhibitory activity.

The biological activity of THIQ derivatives is often linked to their ability to interact with various biological targets:

  • Antitumor Mechanism : The antitumor activity is believed to result from the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. The structural modifications in THIQs can enhance their affinity for specific receptors or enzymes involved in tumor growth .
  • Cholinesterase Inhibition : The interaction with AChE involves binding at the active site, leading to decreased breakdown of acetylcholine and increased neurotransmission. This mechanism is crucial for enhancing cognitive function in neurodegenerative conditions .

Case Studies

  • Antitumor Efficacy : A study focusing on a series of THIQ derivatives showed that compounds with specific substitutions on the aromatic ring exhibited enhanced cytotoxicity against various cancer cell lines. The findings indicated that structural optimization could lead to more effective antitumor agents .
  • Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through cholinergic modulation, which could be beneficial in treating Alzheimer's disease and other cognitive disorders .

Eigenschaften

Molekularformel

C24H32N2O2S

Molekulargewicht

412.6 g/mol

IUPAC-Name

4-[3-[[2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine

InChI

InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3

InChI-Schlüssel

XYYGFCDTBHAUSN-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC

Synonyme

2-methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline
JNJ-28583867

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.